molecular formula C23H24FN3O2 B2541955 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide CAS No. 946321-48-8

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide

Cat. No. B2541955
CAS RN: 946321-48-8
M. Wt: 393.462
InChI Key: QLOMYJVUPRFSIW-UHFFFAOYSA-N
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Description

The compound “4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide” is a complex organic molecule. It contains a fluorophenyl group, a pyridazine ring, and a mesityl group. Fluorophenyl groups are common in many pharmaceuticals due to their stability and ability to form hydrogen bonds . Pyridazine is a basic aromatic ring with two nitrogen atoms, often used in the synthesis of pharmaceuticals . Mesityl groups are bulky substituents that can affect the solubility and reactivity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, pyridazine, and mesityl groups would significantly influence its structure. The fluorine atom in the fluorophenyl group is highly electronegative, which could result in a polar bond with the adjacent carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The fluorophenyl group is generally quite stable and unreactive. In contrast, the pyridazine ring might participate in various chemical reactions, especially if it’s activated by other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and change its polarity .

Scientific Research Applications

Synthesis and Evaluation of Anticancer Activity

A study highlighted the synthesis of new 3(2h)-one pyridazinone derivatives, aiming at potential antioxidant activity. These compounds, synthesized through esterification and subsequent reactions, were evaluated for in-vitro antioxidant activity, revealing potent antioxidant properties at a concentration of 50µg/ml. Molecular docking studies were conducted to explore the interaction with cyclin-dependent kinase protein and DNA-hexamer ATGCAT, suggesting a promising avenue for anticancer research (Mehvish & Kumar, 2022).

Sensitization of Eu(III) and Tb(III) Emission

Research into triarylboron-functionalized dipicolinic acids demonstrated the effective sensitization of the emissions of Eu(III) and Tb(III) ions, highlighting a high quantum efficiency upon excitation. This study provides insights into the role of intraligand charge-transfer transitions in the activation of lanthanide emissions, offering a pathway for the development of advanced luminescent materials (Park et al., 2014).

Corrosion Inhibition by Pyridazinone Derivatives

Another study investigated the corrosion inhibition effects of (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide on mild steel in an acidic medium. This compound demonstrated significant efficacy, reaching about 85% inhibition, indicating its potential as a corrosion inhibitor in acidic solutions (Nahlé et al., 2017).

Anticancer, Antiangiogenic, and Antioxidant Properties

The synthesis of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives was explored for their anticancer, antiangiogenic, and antioxidant properties. Certain compounds exhibited inhibitory activity close to methotrexate against human cancer cell lines and potent antiangiogenic activity against proangiogenic cytokines, suggesting their potential in cancer therapy (Kamble et al., 2015).

Sequential Nucleophilic Substitution for Drug Discovery

A methodological approach using 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for the synthesis of various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution was detailed. This process, which may be applicable in drug discovery, showcases the versatility of pyridazinone scaffolds in synthesizing polyfunctional systems with potential pharmaceutical applications (Pattison et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The study and application of this compound would depend on its properties and potential uses. If it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-15-13-16(2)23(17(3)14-15)25-21(28)5-4-12-27-22(29)11-10-20(26-27)18-6-8-19(24)9-7-18/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOMYJVUPRFSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide

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